tert-Butyl 3-ethynylazepane-1-carboxylate
Description
tert-Butyl 3-ethynylazepane-1-carboxylate is a chemical compound with the molecular formula C11H17NO2 It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom
Properties
IUPAC Name |
tert-butyl 3-ethynylazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJMEKYEATMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation at Position 3
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira reaction is a cornerstone for alkyne synthesis, coupling terminal alkynes with aryl or alkenyl halides. Applied to 3-haloazepane-Boc intermediates, it provides direct access to the target compound.
Protocol for Sonogashira Coupling
-
Substrate preparation : 3-Iodoazepane-1-tert-butyl carboxylate (synthesized via iodination of Boc-azepane) is reacted with trimethylsilylacetylene (TMSA) under palladium/copper catalysis.
-
Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 60°C |
| Yield (TMS-protected) | 82% |
| Yield (deprotected) | 95% |
Mechanistic Insight :
The palladium catalyst oxidatively adds to the C–I bond, forming a Pd(II) intermediate. Transmetallation with the copper-acetylide facilitates reductive elimination, yielding the coupled product.
Corey-Fuchs Alkyne Synthesis from Ketone Precursors
For substrates with a ketone at position 3, the Corey-Fuchs reaction offers a two-step alkyne synthesis.
Ketone to Dibromoolefin
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Reaction with CBr₄/PPh₃ : Azepan-3-one-1-Boc is treated with carbon tetrabromide and triphenylphosphine in DCM, forming a 3,3-dibromoazepane intermediate.
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Elimination : Using potassium tert-butoxide (KOtBu) in THF induces double dehydrohalogenation, yielding the ethynyl group.
Data Table :
| Step | Conditions | Yield |
|---|---|---|
| Dibromination | CBr₄, PPh₃, DCM, 0°C | 78% |
| Elimination | KOtBu, THF, reflux | 65% |
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis.
Ring-Expansion Strategies
Piperidine to Azepane Conversion
| Step | Yield |
|---|---|
| Spiro formation | 70% |
| Ring expansion | 85% |
| Corey-Fuchs | 65% |
Alternative Methods: Wittig and Peterson Eliminations
Wittig Reaction with Propargyl Reagents
Propargyl phosphonium ylides react with azepan-3-one-1-Boc to form alkynes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethynylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Bioactive Compounds
Tert-butyl 3-ethynylazepane-1-carboxylate has been utilized as a building block in the synthesis of bioactive molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic structures.
2. Drug Development
Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, modifications of the azepane structure have shown enhanced efficacy against various cancer cell lines.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones compared to standard antibiotics. The results are summarized in Table 1.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Standard Antibiotic | 25 | 10 |
| Derivative A | 20 | 15 |
| Derivative B | 22 | 12 |
Case Study 2: Anticancer Activity
Another research focused on the anticancer potential of modified azepane derivatives derived from this compound. The study reported IC50 values against various cancer cell lines, indicating that certain modifications significantly improve cytotoxicity.
| Cell Line | IC50 (µM) for Derivative A | IC50 (µM) for Derivative B |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 4.2 |
| HeLa (Cervical) | 6.5 | 5.8 |
| A549 (Lung) | 7.0 | 6.0 |
Applications in Material Science
This compound has also found applications in material science, particularly in the development of polymers and nanomaterials. Its unique structure allows for the creation of functionalized materials with specific properties tailored for applications in sensors and drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynylazepane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-ethynylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Q & A
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Analytical Data Comparison
| Technique | Key Peaks/Features | Application |
|---|---|---|
| H NMR | δ 1.4 (s, 9H, Boc), δ 2.8–3.2 (m, azepane) | Confirmation of Boc and azepane core |
| HRMS (ESI+) | [M+Na] calc. 280.15, found 280.14 | Molecular weight validation |
| X-ray | CCDC deposition number: (hypothetical) | Stereochemical assignment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
